molecular formula C5H8ClF2NO2 B2878716 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1881265-73-1

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2878716
CAS No.: 1881265-73-1
M. Wt: 187.57
InChI Key: PMNLCMJBDMOXCF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine zipper kinase (DLK). These interactions are typically characterized by the binding of the compound to the active sites of these enzymes, thereby inhibiting their activity . This inhibition can modulate various biochemical pathways, making the compound valuable for therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DPP-4, the compound can enhance insulin secretion and improve glucose tolerance, which is beneficial in the treatment of diabetes . Additionally, its interaction with DLK can affect neuronal cell survival and regeneration, highlighting its potential in neurodegenerative disease research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active sites of DPP-4 and DLK, leading to enzyme inhibition. This binding can result in conformational changes in the enzymes, reducing their catalytic activity and altering downstream signaling pathways . These molecular interactions are crucial for the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes for several weeks, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination . The compound can also affect metabolic flux by altering the activity of enzymes involved in glucose and lipid metabolism, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria, where it affects cellular respiration and energy production . These localization patterns are essential for understanding the compound’s mode of action and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Comparison with Similar Compounds

Comparison: 3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and the presence of both fluorine atoms and a carboxylic acid moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLCMJBDMOXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881265-73-1
Record name 3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride
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